

Spectroscopic Profile of 2-(2-Nitrovinyl)thiophene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Nitrovinyl)thiophene

Cat. No.: B189699

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-(2-nitrovinyl)thiophene**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The spectroscopic data for **2-(2-nitrovinyl)thiophene** provides a unique fingerprint for its molecular structure. The following sections and tables summarize the key findings from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented was obtained in a deuterated acetone ($(\text{CD}_3)_2\text{CO}$) solution with tetramethylsilane (TMS) as the internal standard.

^1H NMR Spectroscopic Data

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.18	dd	3.8, 5.0	H-4 (Thiophene)
7.55	d	3.8	H-3 (Thiophene)
7.68	d	5.0	H-5 (Thiophene)
7.95	d	13.5	H- α (Vinyl)
8.15	d	13.5	H- β (Vinyl)

^{13}C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
128.9	C-4 (Thiophene)
130.8	C-5 (Thiophene)
132.5	C-3 (Thiophene)
136.2	C- α (Vinyl)
138.1	C- β (Vinyl)
142.3	C-2 (Thiophene)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	=C-H stretch (Thiophene)
~1620	Strong	C=C stretch (Vinyl)
~1590, ~1400	Medium	C=C stretch (Thiophene ring)
~1510, ~1340	Strong	N-O asymmetric & symmetric stretch (Nitro group)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a publicly available, detailed mass spectrum with quantitative fragmentation data for **2-(2-nitrovinyl)thiophene** could not be located, the expected key mass-to-charge ratios (m/z) are presented based on its chemical structure. The molecular formula is C₆H₅NO₂S, with a molecular weight of 155.18 g/mol .

m/z	Proposed Fragment Ion	Notes
155	[M] ⁺ (Molecular Ion)	The parent ion corresponding to the intact molecule.
109	[M - NO ₂] ⁺	Loss of the nitro group.
83	[C ₄ H ₃ S] ⁺ (Thienyl cation)	Fragmentation of the vinyl side chain.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2-(2-nitrovinyl)thiophene** was dissolved in 0.6-0.7 mL of deuterated acetone ((CD₃)₂CO).
- A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- The solution was transferred to a 5 mm NMR tube.

Instrumentation and Acquisition:

- Spectrometer: JEOL FX-90Q Spectrometer.

- ¹H NMR:

- Pulse Angle: 45°
 - Spectral Width: 900-1100 Hz

- ¹³C NMR:

- Pulse Angle: 30°
 - Spectral Width: 4500-5000 Hz
 - Decoupling: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation:

- A small amount of **2-(2-nitrovinyl)thiophene** was finely ground with potassium bromide (KBr).
- The mixture was pressed into a thin, transparent pellet.

Instrumentation and Acquisition:

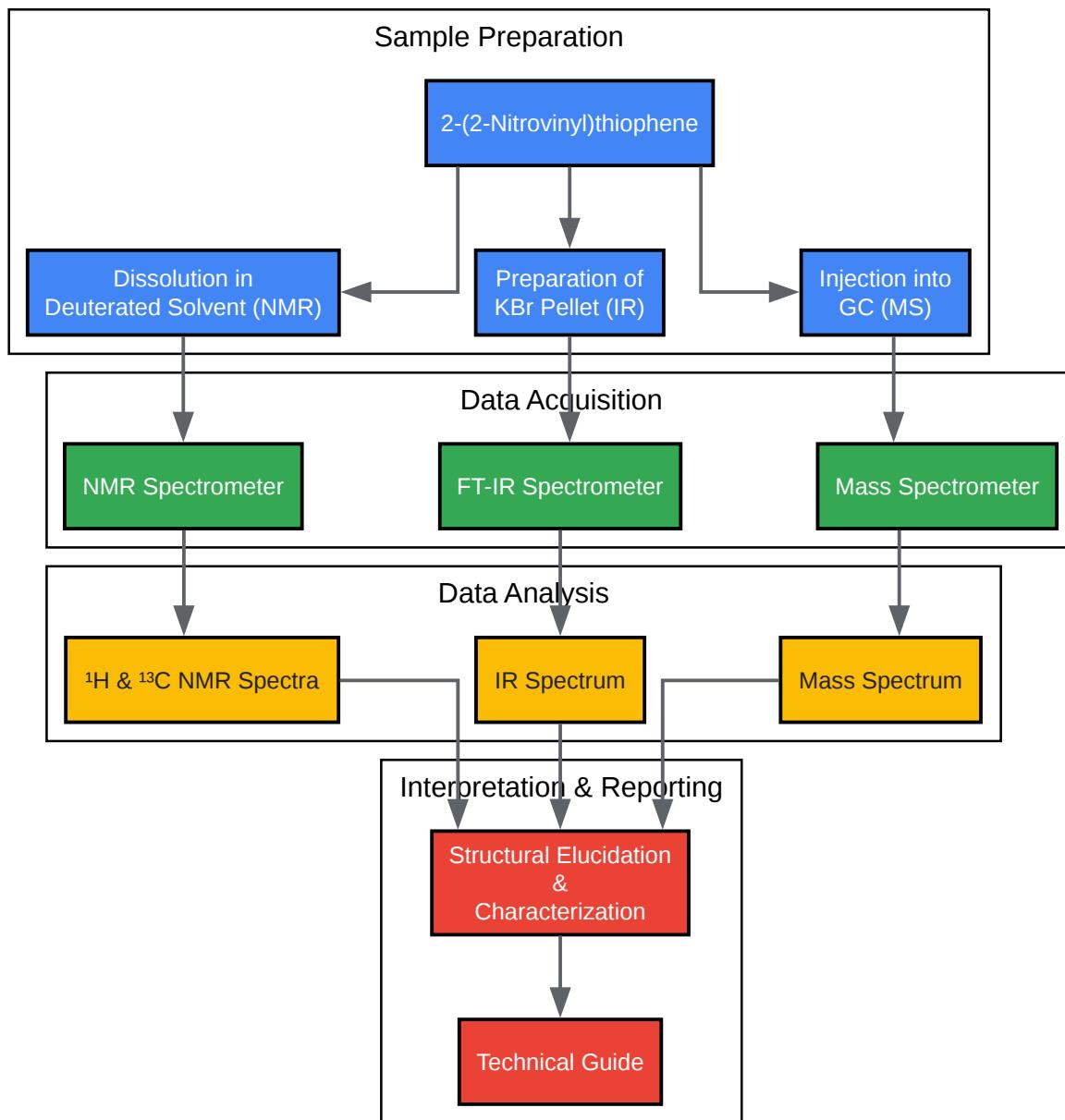
- Spectrometer: Bruker IFS 85 FT-IR Spectrometer.

- Technique: KBr-Pellet Transmission.
- Spectral Range: 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Preparation:

- The sample was introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification prior to ionization.


Instrumentation and Acquisition (General Procedure):

- Ionization Method: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Detection: Positive ion mode.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(2-nitrovinyl)thiophene**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Nitrovinyl)thiophene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189699#spectroscopic-data-nmr-ir-ms-of-2-2-nitrovinyl-thiophene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com